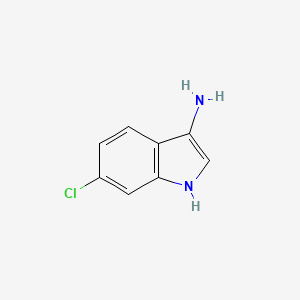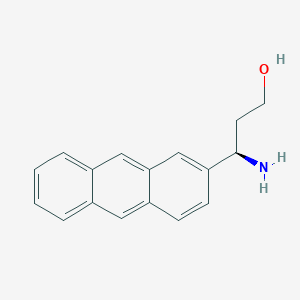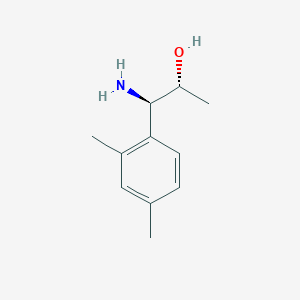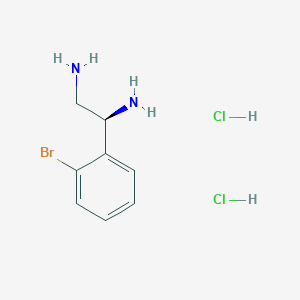![molecular formula C12H10N2O2 B13037345 2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)
2-([2,2'-Bipyridin]-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([2,2’-Bipyridin]-6-yl)acetic acid is a compound that belongs to the bipyridine family. Bipyridines are well-known for their ability to coordinate with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-6-yl)acetic acid typically involves the coupling of 2,2’-bipyridine with acetic acid derivatives. One common method is the reaction of 2,2’-bipyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-([2,2’-Bipyridin]-6-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-([2,2’-Bipyridin]-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bipyridine moiety can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-([2,2’-Bipyridin]-6-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([2,2’-Bipyridin]-6-yl)acetic acid primarily involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the acetic acid moiety.
4,4’-Bipyridine: Another bipyridine isomer with different coordination behavior due to the position of the nitrogen atoms.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A derivative with additional carboxylic acid groups, offering different coordination and reactivity properties.
Uniqueness
2-([2,2’-Bipyridin]-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can provide additional coordination sites and influence the overall reactivity and properties of the compound. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(6-pyridin-2-ylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2,(H,15,16) |
InChI Key |
AXZDEQRRIGQOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)




![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)






![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)

